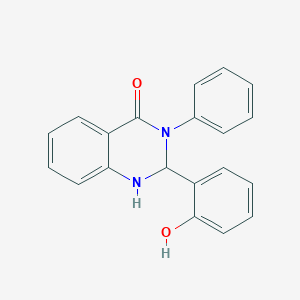
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with hydroxyphenyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in refluxing ethanol. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of UV stabilizers and other functional materials.
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers.
2-(2-Hydroxyphenyl)benzimidazoles: Explored for their fluorescence properties and applications in bioimaging.
2-(2-Hydroxyphenyl)benzoxazoles:
Uniqueness
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core, combined with hydroxyphenyl and phenyl substituents, allows for diverse functionalization and application in various research fields.
生物活性
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of dihydroquinazolinones, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data, synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O. Its structure features a quinazolinone core with hydroxyl and phenyl substituents that contribute to its reactivity and biological properties. The compound has been studied for its potential therapeutic applications due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods. A notable approach involves the reaction of anthranilic acid derivatives with appropriate aldehydes under acidic conditions, often utilizing catalysts such as p-sulfonic acid calixarene for improved yields .
Example Synthesis Procedure
- Reagents : 2-Aminobenzamide, aromatic aldehyde (e.g., 4-methylbenzaldehyde), and catalyst.
- Conditions : Reactions typically conducted in water at room temperature.
- Yield : High yields (up to 94%) have been reported for various substitutions on the phenyl ring .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of dihydroquinazolinones. For instance, in vitro assays have demonstrated that certain derivatives exhibit significant activity against various bacterial strains. Specifically, compounds derived from this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has been observed to induce apoptosis in cancer cell lines such as HCT116 and OVCAR-3. The mechanism involves cell cycle arrest and increased reactive oxygen species (ROS) production leading to cell death .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 3a | HCT116 | 1.61 | Apoptosis via ROS |
| 3b | OVCAR-3 | 0.05 | Cell cycle arrest |
Anti-leishmanial Activity
In silico studies have indicated that derivatives of this compound may act as potent anti-leishmanial agents. Molecular docking studies revealed strong binding affinities to key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. In vitro tests confirmed these findings with IC50 values indicating effective inhibition of Leishmania growth .
Case Studies
Recent research has focused on the development of new derivatives based on the core structure of this compound:
- Study on Anti-leishmanial Activity : Compounds synthesized from this scaffold were tested against Leishmania donovani, showing significant efficacy with lower toxicity profiles compared to standard treatments .
- Anticancer Studies : A series of experiments demonstrated that modifications on the phenyl ring could enhance anticancer activity while reducing side effects on normal cells .
特性
CAS番号 |
404930-75-2 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-18-13-7-5-11-16(18)19-21-17-12-6-4-10-15(17)20(24)22(19)14-8-2-1-3-9-14/h1-13,19,21,23H |
InChIキー |
DFBUSVWGRNKMKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















